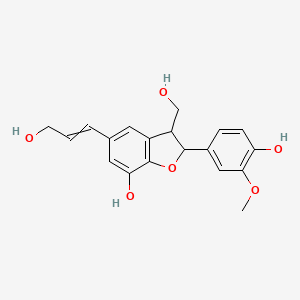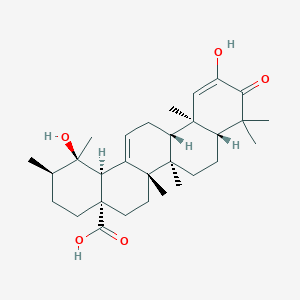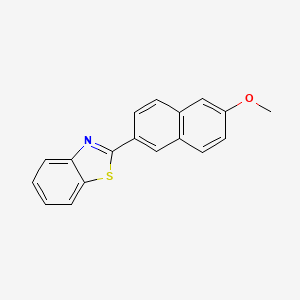
Hierochin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Hierochin D involves complex organic reactions. For instance, the total synthesis of nyingchinoids A, B, and D through visible-light photoredox-catalyzed aerobic [2+2+2] cycloaddition demonstrates the complexity and innovation in synthetic methods related to such compounds (Hart et al., 2019). Similarly, the synthesis of aurachin D analogues, targeting specific biological functions, highlights the therapeutic potential and chemical diversity of these molecules (Lawer et al., 2022).
Molecular Structure Analysis
The molecular structure analysis of compounds like Hierochin D involves advanced techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These methods provide insights into the molecular geometry, electronic characteristics, and intermolecular interactions within these complex molecules. For example, studies using techniques like HILIC-NMR have been pivotal in isolating and detecting unique molecular structures in complex organic mixtures, which is relevant for understanding the structural complexity of Hierochin D-like compounds (Woods et al., 2011).
Applications De Recherche Scientifique
Machine Learning in Diabetes Research : The paper by Kavakiotis et al. (2017) discusses the use of machine learning and data mining methods in diabetes research, highlighting the potential for these techniques in analyzing complex biological data, which could be relevant for researching compounds like Hierochin D (Kavakiotis et al., 2017).
Neolignans in Herbal Medicine : Yoshikawa et al. (2003) identified neolignans, similar in nature to Hierochin D, in Egyptian herbal medicine, and examined their effects on nitric oxide production, which could provide insights into the potential biological activities of Hierochin D (Yoshikawa et al., 2003).
I/O Optimizations in Scientific Applications : A study by Malakar and Vishwanath (2017) on optimizing I/O in scientific applications using a hierarchical approach named HieRO might offer insights into data handling and processing techniques applicable in research involving complex compounds like Hierochin D (Malakar & Vishwanath, 2017).
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85382912 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)